Lercanidipine 5-Desmethyl-5-Propyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine 5-Desmethyl-5-Propyl Ester is a compound with the molecular formula C38H45N3O6 and a molecular weight of 639.7804 . It is a propyl ester impurity of the calcium channel blocker Lercanidipine .
Molecular Structure Analysis
The molecular structure of this compound consists of 38 carbon atoms, 45 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of this compound is 639.78 .Scientific Research Applications
Pharmacological Properties and Therapeutic Applications
Lercanidipine's Mechanism of Action : Lercanidipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels. Its high lipophilicity contributes to a slower onset and longer duration of action compared to other calcium channel blockers. This pharmacokinetic profile is beneficial for hypertension management, offering sustained blood pressure control without significant impact on heart rate (McClellan & Jarvis, 2000).
Antihypertensive Efficacy : Clinical studies have demonstrated that Lercanidipine effectively lowers blood pressure in patients with mild to moderate hypertension. Its efficacy is comparable to that of other widely used antihypertensive agents such as atenolol, candesartan, and amlodipine, making it a suitable option for patients who do not respond well to other treatments (Melnik, Afonicheva, & Beloborodova, 2016).
Organoprotective Effects : Beyond its antihypertensive action, Lercanidipine exhibits several organoprotective properties. It has been shown to offer nephroprotection and contribute to the reduction of left ventricular hypertrophy. These effects are particularly relevant for patients with comorbid conditions such as chronic kidney disease and heart disease (Minushkina Lo & Iosava Ik, 2012).
Potential in Combination Therapy
Lercanidipine and Enalapril Combination : A fixed-dose combination of Lercanidipine with the ACE inhibitor Enalapril has been approved for patients not adequately controlled on monotherapy. This combination offers enhanced blood pressure-lowering effects and improved tolerability, making it a valuable addition to hypertension management strategies (Menne & Haller, 2008).
Mechanism of Action
Target of Action
The primary target of Lercanidipine 5-Desmethyl-5-Propyl Ester is the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
this compound interacts with its targets by blocking the L-type calcium channels in the smooth muscle cells of blood vessels . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 63978 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the relaxation and opening of the blood vessels, which allows the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .
Biochemical Analysis
Biochemical Properties
Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing dilation of the coronary and systemic arteries, increasing oxygen delivery to the myocardial tissue, decreasing total peripheral resistance, decreasing systemic blood pressure, and decreasing afterload . It also has nephroprotective properties, reducing tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, it inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Lercanidipine 5-Desmethyl-5-Propyl Ester involves the conversion of Lercanidipine to its 5-Desmethyl-5-Propyl derivative through a series of chemical reactions.", "Starting Materials": [ "Lercanidipine", "Propyl alcohol", "Sodium hydroxide", "Thionyl chloride", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Lercanidipine is reacted with thionyl chloride to form Lercanidipine acid chloride.", "Lercanidipine acid chloride is reacted with propyl alcohol in the presence of sodium hydroxide to form Lercanidipine 5-Propyl Ester.", "Lercanidipine 5-Propyl Ester is then subjected to hydrogenation using palladium on carbon as a catalyst to form Lercanidipine 5-Desmethyl-5-Propyl Ester.", "The final product is then purified using methanol to obtain Lercanidipine 5-Desmethyl-5-Propyl Ester as a white crystalline solid." ] } | |
CAS No. |
1797124-83-4 |
Molecular Formula |
C38H45N3O6 |
Molecular Weight |
639.793 |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
InChI Key |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester; Lercanidipine Impurity C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.